
4-Bromopyridine-2,6-dicarbonyl dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromopyridine-2,6-dicarbonyl dichloride is a chemical compound with the molecular formula C₇H₂BrCl₂NO₂. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine and two carbonyl chloride groups attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
4-Bromopyridine-2,6-dicarbonyl dichloride can be synthesized through several methods. One common method involves the bromination of pyridine-2,6-dicarboxylic acid followed by chlorination. The reaction typically requires the use of bromine and thionyl chloride as reagents. The process involves the following steps:
Bromination: Pyridine-2,6-dicarboxylic acid is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 4-position of the pyridine ring.
Chlorination: The resulting 4-bromopyridine-2,6-dicarboxylic acid is then treated with thionyl chloride to convert the carboxylic acid groups into carbonyl chloride groups, forming this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These processes are typically carried out in specialized reactors under controlled conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-Bromopyridine-2,6-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The carbonyl chloride groups can undergo hydrolysis to form the corresponding carboxylic acids.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Hydrolysis reactions are usually performed in the presence of water or aqueous base under mild conditions.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to facilitate the reaction.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Hydrolysis Products: The hydrolysis of this compound yields 4-bromopyridine-2,6-dicarboxylic acid.
Coupling Products: Biaryl compounds are typically formed through coupling reactions.
科学研究应用
4-Bromopyridine-2,6-dicarbonyl dichloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules and as a precursor in the synthesis of enzyme inhibitors.
Medicine: It is involved in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of 4-Bromopyridine-2,6-dicarbonyl dichloride depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new bond. In hydrolysis reactions, the carbonyl chloride groups are converted to carboxylic acids through the addition of water. The compound can also act as an intermediate in the formation of more complex molecules through coupling reactions.
相似化合物的比较
Similar Compounds
4-Bromopyridine-2,6-dicarboxylic acid: This compound is similar in structure but lacks the carbonyl chloride groups.
2,6-Dichloropyridine: This compound has two chlorine atoms instead of bromine and carbonyl chloride groups.
4-Chloropyridine-2,6-dicarbonyl dichloride: This compound has a chlorine atom instead of bromine at the 4-position.
Uniqueness
4-Bromopyridine-2,6-dicarbonyl dichloride is unique due to the presence of both bromine and carbonyl chloride groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to undergo various substitution, hydrolysis, and coupling reactions makes it a valuable intermediate in the synthesis of complex organic molecules.
属性
CAS 编号 |
206647-42-9 |
|---|---|
分子式 |
C7H2BrCl2NO2 |
分子量 |
282.90 g/mol |
IUPAC 名称 |
4-bromopyridine-2,6-dicarbonyl chloride |
InChI |
InChI=1S/C7H2BrCl2NO2/c8-3-1-4(6(9)12)11-5(2-3)7(10)13/h1-2H |
InChI 键 |
WZXXNXIPQSUNLV-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1C(=O)Cl)C(=O)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Diiodo-2,5-bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene](/img/structure/B14237679.png)
![2-Propen-1-one, 3-[4-(phenylmethoxy)phenyl]-1-(2-pyridinyl)-](/img/structure/B14237687.png)
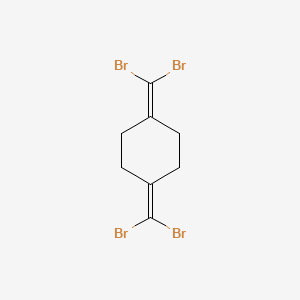
![2H-2,5-Propanofuro[2,3-d][1,3]dioxole](/img/structure/B14237701.png)
![{[2-(4-Bromophenyl)propan-2-yl]oxy}(triethyl)silane](/img/structure/B14237705.png)
ethanenitrile](/img/structure/B14237737.png)
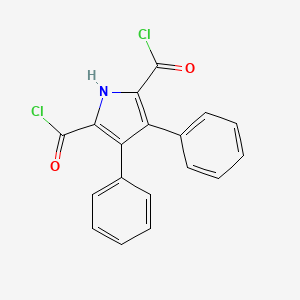
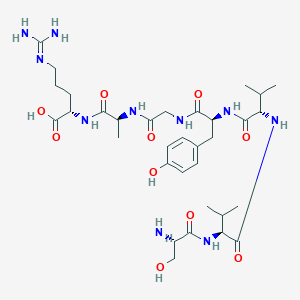


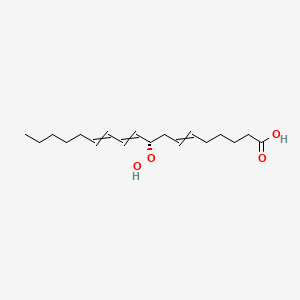
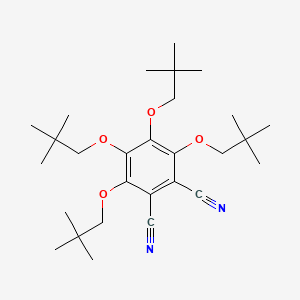
![5-[(4-Butoxyphenyl)ethynyl]-1,3-difluoro-2-isothiocyanatobenzene](/img/structure/B14237799.png)
![N-(4-Methoxyphenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B14237808.png)
